1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea
Description
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea is a synthetic small molecule characterized by a brominated benzothiazole core linked to a cyclopentylurea moiety. This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial and antitumor properties . Synthetically, it is prepared via multistep reactions involving condensation of 6-bromo-1,3-benzothiazole-2-amine with cyclopentyl isocyanate under controlled conditions (e.g., ethanol solvent, 60°C for 10–15 hours) . Initial biological evaluations indicate moderate antibacterial activity against Gram-positive Staphylococcus aureus (MIC: 12.5 μg/mL) and Gram-negative Escherichia coli (MIC: 25 μg/mL) .
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c14-8-5-6-10-11(7-8)19-13(16-10)17-12(18)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHWVMUSNUUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea typically involves the reaction of 6-bromobenzo[d]thiazole with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: In biological research, this compound is used to study cellular processes and pathways. It can act as a probe to investigate the mechanisms of action of various enzymes and receptors.
Industry: In the industrial sector, 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity, inhibition of cancer cell proliferation, and modulation of immune responses .
The pathways involved in the mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation. The specific targets and pathways depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea can be contextualized against related benzothiazole derivatives (Table 1). Key comparisons include:
Table 1: Comparative Analysis of Benzothiazole Derivatives
Key Observations
Halogen Substitution :
- The bromine atom in 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea confers superior antibacterial activity compared to its chloro analog (MIC: 12.5 vs. 25 μg/mL for S. aureus), likely due to increased electrophilicity and stronger halogen bonding .
- The 4-bromophenyl derivative (MIC: 8.2 μg/mL) demonstrates even higher potency, suggesting that bromine placement on a phenyl ring adjacent to the thiazole core enhances target interaction .
Urea vs. Thiourea Moieties :
- Cyclopentylurea derivatives exhibit better metabolic stability than thiourea analogs (e.g., oxadiazinane-thiones), though the latter show improved solubility due to the thione group .
Steric and Lipophilic Effects :
- Bulky substituents like diphenylmethylene hydrazine reduce activity (MIC: >100 μg/mL for E. coli), emphasizing the need for balanced lipophilicity and steric accessibility .
Antimicrobial Spectrum :
- While 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea is more active against Gram-positive bacteria, oxadiazinane-thiones display broader antifungal activity, highlighting structural versatility in targeting diverse pathogens .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis is reproducible but requires optimization for scalability, particularly in purification steps .
- Structure-Activity Relationship (SAR) : Bromine and cyclopentyl groups are critical for antibacterial efficacy, but substituting urea with thiourea or modifying the aryl group could enhance solubility without compromising activity .
- Limitations : Moderate activity against Gram-negative strains suggests the need for adjunct functional groups (e.g., sulfonamides) to improve penetration through bacterial membranes .
Biological Activity
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H14BrN3OS
- Molecular Weight : 328.24 g/mol
- IUPAC Name : 1-(6-bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea
The biological activity of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea is primarily attributed to its interaction with specific biological targets, which include enzymes and receptors involved in various metabolic pathways.
Target Enzymes
- Protein Kinases : The compound has shown inhibitory effects on certain protein kinases, which are crucial in cell signaling pathways.
- Cyclooxygenase (COX) : Preliminary studies suggest that it may exhibit anti-inflammatory properties through COX inhibition.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates.
Antimicrobial Activity
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea has been evaluated for its antimicrobial properties against various pathogens. Results indicate:
- Effective against Gram-positive bacteria : Exhibiting significant inhibition zones against Staphylococcus aureus.
- Limited activity against Gram-negative bacteria .
Study 1: Anticancer Effects
In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial activity revealed that at a concentration of 50 µg/mL, the compound produced a significant inhibitory effect on Staphylococcus aureus:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 10 |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has moderate absorption and bioavailability. Studies suggest:
- Half-life : Approximately 4 hours.
- Metabolism : Primarily hepatic, with metabolites exhibiting reduced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
